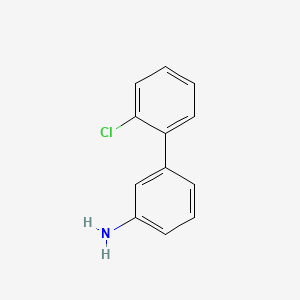

2'-Chloro-biphenyl-3-amine

Description

Significance of Substituted Biphenyl (B1667301) Amine Frameworks in Chemical Science

Substituted biphenyl amine frameworks are of paramount importance across multiple scientific disciplines. In medicinal chemistry, this structural motif is found in numerous natural products and is a key component of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antihypertensive properties. rsc.orgdoaj.orgnih.gov The specific substitution pattern on the biphenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. nih.govresearchgate.net

Beyond pharmaceuticals, these frameworks are vital in materials science. They serve as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. rsc.orgbohrium.com The amino group provides a reactive handle for synthesizing Schiff bases, which are precursors to organometallic complexes and materials with unique electronic properties. rsc.org Furthermore, substituted biphenyl amines are employed as ligands in transition-metal-catalyzed reactions, which are fundamental processes in modern synthetic chemistry. rsc.orggoogle.com

Overview of 2'-Chloro-biphenyl-3-amine in the Context of Advanced Chemical Research

Within the broad class of substituted biphenyl amines, this compound is a specific compound of interest in advanced chemical research. Its structure features a chlorine atom on one phenyl ring and an amine group on the other, at positions that create an asymmetric molecule. This specific arrangement of substituents makes it a valuable building block for creating more complex and functionally diverse molecules.

The presence of both a chloro and an amine group offers distinct reactive sites for further chemical transformations. For instance, the amine group can undergo various reactions, while the chlorine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net The commercial availability of this compound indicates its utility as a starting material in various research and development endeavors. sigmaaldrich.comevitachem.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2'-chloro-[1,1'-biphenyl]-3-amine | sigmaaldrich.com |

| CAS Number | 90-28-8 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀ClN | chiralen.com |

| Molecular Weight | 203.67 g/mol | chiralen.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

Scope and Research Imperatives for this compound

The research imperatives for this compound are centered on its potential as a versatile intermediate in the synthesis of novel compounds and materials. A primary area of investigation is its application in medicinal chemistry to construct new molecular entities with potential therapeutic value. The specific substitution pattern of this compound can be exploited to explore structure-activity relationships in drug discovery programs. nih.govnih.govnih.gov For example, research on other ortho-substituted biphenyls has shown that such substitutions can significantly enhance binding affinity to biological targets. nih.gov

Another critical research direction is the development of more efficient and sustainable synthetic methodologies. While classic methods like the Suzuki-Miyaura coupling are often used to create the biphenyl core, there is a continuous drive to find alternative, milder, and more cost-effective catalytic systems. rsc.orggoogle.comresearchgate.net Research into novel catalytic processes for the synthesis of specifically substituted biphenyl amines like this compound is crucial for both academic and industrial applications.

Furthermore, its use in materials science is an expanding field of study. The unique electronic and steric properties conferred by its substituents make it a candidate for incorporation into new organic semiconductors, polymers, and other functional materials where precise molecular architecture is key to performance. researchgate.netbohrium.com

| Area of Research | Specific Application/Study | Reference |

|---|---|---|

| Medicinal Chemistry | Development of novel anti-cancer agents and enzyme inhibitors. | nih.govnih.govnih.gov |

| Materials Science | Synthesis of p-type organic semiconductors for optoelectronic devices. | bohrium.com |

| Catalysis | Use as ligands for transition-metal catalysts in cross-coupling reactions. | rsc.orggoogle.com |

| Synthetic Methodology | Development of new, efficient routes for constructing substituted biphenyls. | rsc.orgbeilstein-journals.org |

| Tissue Engineering | Incorporation into self-assembling peptide hydrogels. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

3-(2-chlorophenyl)aniline |

InChI |

InChI=1S/C12H10ClN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2 |

InChI Key |

JUDKIJJAKYWFKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro Biphenyl 3 Amine and Analogous Biphenyl Amines

Classical and Established Synthetic Routes

Traditional methods for the construction of the biphenyl (B1667301) amine framework often involve multi-step processes. fiveable.me These routes, while sometimes suffering from harsh conditions or lower yields compared to modern techniques, remain valuable for their reliability and the accessibility of starting materials.

Multi-Step Approaches via Nitration and Subsequent Reduction of Biphenyl Intermediates

A common and well-established strategy for introducing an amino group onto a biphenyl core involves the nitration of a pre-formed biphenyl, followed by the reduction of the resulting nitro group. fiveable.melibretexts.orglumenlearning.com This multi-step process allows for the regioselective installation of the amine functionality.

For instance, the synthesis of a functionalized biphenyl amine can start with the nitration of a biphenyl derivative using standard nitrating agents like nitric acid in the presence of sulfuric acid. rsc.org The resulting nitro-biphenyl intermediate is then subjected to reduction. A variety of reducing agents can be employed for this transformation, with popular choices including catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with metals like tin or iron in acidic media. rsc.orgrsc.org

This sequence is particularly useful when the directing effects of substituents on the biphenyl rings can be exploited to achieve the desired isomer. The nitro group is a meta-director in electrophilic aromatic substitution, a property that can be leveraged to control the position of other substituents before the final reduction to the amine. libretexts.orglumenlearning.com

Diazotization-Coupling Reactions for Biphenyl Amine Construction

Diazotization-coupling reactions provide another classical avenue for the synthesis of biphenyl amines. This method typically involves the diazotization of an aromatic amine to form a diazonium salt, which then acts as an electrophile in a coupling reaction with another aromatic compound. doubtnut.comgoogle.com

The process begins with the treatment of a primary aromatic amine with a source of nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to produce a diazonium salt. doubtnut.comgoogle.com This reactive intermediate can then be coupled with an electron-rich aromatic partner. For example, a Gomberg-Bachmann reaction, a type of radical aryl-aryl coupling, can be employed where the diazonium salt reacts with another aromatic ring to form the biphenyl linkage. acs.org While this method can be effective, it may sometimes lead to a mixture of products.

A related approach involves the synthesis of biphenyls through the reaction of diazonium salts with arylboronic acids, catalyzed by palladium. google.com This method offers a "one-pot" procedure where the diazotization solution is directly used in the subsequent palladium-catalyzed coupling step, avoiding the need to isolate the often unstable diazonium salt. google.com

Ullmann Coupling Strategies in Biphenyl Amine Synthesis

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a historic and powerful method for forming aryl-aryl bonds, including those in biphenyl amines. operachem.comwikipedia.orgnih.gov The classical Ullmann condensation requires harsh reaction conditions, often involving high temperatures and stoichiometric amounts of copper powder or copper salts. wikipedia.orgnih.gov

In the context of biphenyl amine synthesis, an Ullmann reaction could involve the coupling of an amino-substituted aryl halide with another aryl halide. However, the presence of the amine group can sometimes complicate the reaction. Modern modifications of the Ullmann reaction have been developed to overcome the limitations of the classical procedure, such as the use of ligands to accelerate the reaction and milder reaction conditions. operachem.com Despite these advancements, palladium-catalyzed coupling reactions have largely replaced the Ullmann reaction for many applications due to their higher efficiency and broader substrate scope. wikipedia.org Nevertheless, for the synthesis of sterically hindered biphenyls, the Ullmann coupling can sometimes be more effective than palladium-based methods. vanderbilt.edunih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering mild, efficient, and highly versatile routes to a wide array of substituted biphenyl amines. researchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for the synthesis of biphenyls and their derivatives. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide (or triflate) with an organoboron compound, typically an arylboronic acid or ester. wikipedia.orgfujifilm.com Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast number of boronic acids. researchgate.net

For the synthesis of 2'-Chloro-biphenyl-3-amine, a plausible Suzuki-Miyaura approach would involve the coupling of a suitable chloro-substituted aryl halide with a 3-aminophenylboronic acid derivative, or vice versa. For example, coupling 2-chloro-bromobenzene with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base would yield the target compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. uliege.be

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 32% | uliege.be |

| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 51% | uliege.be |

| 2-Chloro-3-bromoaniline | 3-(Trifluoromethyl)phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Aqueous-organic | - | smolecule.com |

| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | - | semanticscholar.org |

| Aryl Halides | Arylboronic Acids | Pd/SSPhos | - | Aqueous | - | rsc.org |

The success of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system employed, which consists of a palladium precursor and a ligand. nih.gov The ligand plays a critical role in stabilizing the palladium catalyst, promoting the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity. wikipedia.org

For the synthesis of biphenyl amines, various palladium catalysts and ligands have been explored. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). uliege.bersc.org

Phosphine (B1218219) ligands are widely used in Suzuki-Miyaura reactions. Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like SPhos and XPhos, often provide superior results, especially for challenging substrates. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and reactivity. researchgate.netwikipedia.org The choice of ligand can significantly impact the reaction yield, particularly when dealing with electron-rich or sterically hindered coupling partners. uliege.be In some cases, to facilitate the cross-coupling step, the amine functionality may require protection, for example, as a trifluoroacetamide, followed by a deprotection step. uliege.be

| Catalyst | Ligand | Application | Reference |

| Pd(OAc)₂ | Indole-based benzimidazolium salts (NHC precursors) | Suzuki coupling of benzyl (B1604629) chlorides and arylboronic acids | researchgate.net |

| Pd(dba)₂ | Triphenylphosphine (PPh₃) | Synthesis of biphenyl phosphine oxides | rsc.org |

| Pd₂(dba)₃ | SPhos or XPhos | Synthesis of fluorinated biphenyls | rsc.org |

| Pd(PPh₃)₄ | - | Synthesis of polycyclic biphenyls | rsc.org |

| Pd/SSPhos | SSPhos | Coupling of chloroindoles with boronic acids | rsc.org |

Substrate Scope and Functional Group Tolerance in Aminobiphenyl Synthesis

The success of palladium-catalyzed cross-coupling reactions for synthesizing aminobiphenyls is highly dependent on the nature of the substrates and the tolerance of various functional groups. Generally, aryl halides and triflates are common electrophilic partners. The reactivity order is typically I > Br > OTf >> Cl, although modern catalyst systems have shown high efficacy even with less reactive aryl chlorides. nih.govrsc.org For nucleophilic partners, such as in Suzuki coupling, arylboronic acids and their esters are widely used due to their stability and low toxicity. In Stille couplings, organostannanes are employed, which are air and moisture stable and tolerate a vast array of functional groups. nih.govnih.govwikipedia.org Negishi coupling utilizes organozinc reagents, which exhibit high reactivity. nih.govcjph.com.cn

Functional group tolerance is a key advantage of these catalytic systems. Groups that are sensitive to harsher, more traditional methods are often well-tolerated. This includes esters, ketones, nitriles, and amides. Even base-sensitive groups like cyan (-CN) can be accommodated with the right choice of catalyst and conditions. rsc.org For the synthesis of aminobiphenyls specifically, the amine group itself, or a protected version, must be compatible with the reaction conditions. Modern ligands and precatalysts have been developed to facilitate the coupling of substrates bearing free amino groups. nih.govacs.org For instance, the Buchwald-Hartwig amination has been developed to be exceptionally tolerant of a wide range of functional groups on both the aryl halide and the amine coupling partner. wikipedia.org

Other Palladium-Catalyzed Coupling Reactions (e.g., Stille, Negishi, Buchwald-Hartwig)

Beyond the Suzuki coupling, several other palladium-catalyzed reactions are instrumental in the synthesis of this compound and its analogs.

Stille Coupling

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an sp2-hybridized organohalide. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. nih.gov For the synthesis of aminobiphenyls, a common strategy involves the coupling of an o-halosubstituted aniline (B41778) derivative with an aryl stannane (B1208499) or, conversely, an o-stannylated aniline with an aryl halide. nih.gov The direct coupling of ortho-stannylated anilines, which are shelf- and air-stable, with aryl halides presents a practical route for introducing the 2-aminophenyl moiety. nih.gov

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. nih.govnih.gov This reaction is known for its high reactivity and selectivity. cjph.com.cn The development of highly active palladacycle precatalysts, particularly those based on aminobiphenyl ligands like XPhos, has enabled Negishi couplings to proceed under very mild conditions, sometimes even at room temperature. nih.govnih.gov This method is effective for a broad scope of substrates, including challenging heterocyclic and polyfluorinated aromatic partners, making it a powerful tool for constructing complex biaryl systems. cjph.com.cnnih.gov While historically used with more reactive iodoanilines, modern protocols have expanded its applicability. google.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction directly connects an amine with an aryl halide or triflate. acs.orgwikipedia.org Its development was a significant breakthrough, as it allowed for the synthesis of aryl amines under much milder conditions and with a broader substrate scope than traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the aryl amine product and regenerate the catalyst. wikipedia.org Different "generations" of phosphine ligands (e.g., monodentate, bidentate, sterically hindered biarylphosphines) have been developed to improve catalyst efficacy, stability, and scope, allowing for the coupling of virtually any amine with a wide variety of aryl partners. rsc.orgwikipedia.orgacs.org This reaction is directly applicable to the final step of a synthesis for a compound like this compound if a pre-formed chlorobiphenyl halide is coupled with an amine or ammonia (B1221849) equivalent.

| Coupling Reaction | Nucleophilic Partner | Electrophilic Partner | Key Advantages |

|---|---|---|---|

| Stille Coupling | Organotin Reagents | Aryl/Vinyl Halides, Triflates | Stable reagents, high functional group tolerance. nih.govnih.gov |

| Negishi Coupling | Organozinc Reagents | Aryl/Vinyl Halides, Triflates | High reactivity, mild reaction conditions with modern catalysts. nih.govnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Aryl Halides, Triflates | Direct C-N bond formation, extremely broad substrate scope. acs.orgwikipedia.org |

C-H Activation and Direct Functionalization Approaches

A paradigm shift in synthetic chemistry involves the direct functionalization of carbon-hydrogen (C-H) bonds. beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics), improving atom and step economy. rsc.orgcsic.es

Regioselective C-H Annulation of Biphenyl Amines

C-H activation can be used to build new ring structures onto existing molecular frameworks in a process called annulation. Recent studies have demonstrated the palladium-catalyzed ortho- and meta-C-H annulation of biphenyl amines with coupling partners such as 1,6-enynes. nih.govrsc.org These reactions can proceed with high regioselectivity to assemble complex, multi-cyclic scaffolds like benzo[f]isoindolyl derivatives. nih.gov The selectivity is often controlled by the electronic properties of the starting materials and the catalyst system. nih.gov Similarly, annulation with alkynes has been used to create substituted phenanthrene (B1679779) structures from N-acyl 2-aminobiphenyls. doi.org These advanced methods provide powerful tools for the late-stage diversification of biphenyl amine structures. nih.gov

Intramolecular C-N Bond Formation via C-H Activation

Another powerful application of C-H activation is the formation of intramolecular C-N bonds, which is a direct method for synthesizing N-heterocycles. rsc.orgmdpi.com A prominent example is the synthesis of carbazoles directly from 2-aminobiphenyl (B1664054) precursors. researchgate.net This transformation involves a palladium-catalyzed intramolecular C-H amination, where the amine group on one ring attacks a C-H bond on the adjacent ring, leading to cyclization. researchgate.net The method demonstrates good functional group tolerance and can be applied to a wide range of substituted 2-aminobiphenyls. researchgate.net This approach is highly atom-economical as it avoids the need for a leaving group on the aromatic ring and forms the heterocyclic product in a single, efficient step. rsc.org

| C-H Activation Approach | Reactants | Product Type | Significance |

|---|---|---|---|

| Regioselective Annulation | Biphenyl Amine + Enyne/Alkyne | Polycyclic Aromatic Scaffolds nih.govdoi.org | Builds new fused rings with high positional control. |

| Intramolecular C-N Formation | 2-Aminobiphenyl Derivative | Carbazole (B46965) researchgate.net | Atom-economical synthesis of N-heterocycles. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. rsc.org Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reactions over stoichiometric ones. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a key technology aligning with green chemistry principles. bspublications.net The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from many hours under conventional heating to mere minutes. smolecule.comresearchgate.net For the synthesis of biphenyl amines via Suzuki coupling, microwave protocols can slash reaction times to as little as 10-30 minutes, while also potentially increasing yields by 10-15% compared to conventional methods. smolecule.com This rapid heating is more energy-efficient and can suppress the formation of side products that might occur during prolonged heating. researchgate.netnih.gov Furthermore, microwave-assisted synthesis is compatible with greener solvents and can facilitate solvent-free "dry media" reactions, further reducing environmental impact. bspublications.net

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours (e.g., 2-12 h) smolecule.com | Minutes (e.g., 10-30 min) smolecule.comresearchgate.net |

| Energy Efficiency | Lower (heats entire vessel) | Higher (heats solvent/reactants directly) bspublications.net |

| Side Reactions | More likely due to prolonged heating | Often suppressed due to rapid, short reaction times. researchgate.net |

| Yields | Baseline | Often improved. smolecule.com |

Development of Environmentally Benign Catalytic Systems and Solvents

The synthesis of biphenyl amines, including this compound, has traditionally relied on methods that are often not environmentally friendly. However, recent research has focused on developing greener protocols that minimize waste and utilize less hazardous materials.

A key strategy in this endeavor is the use of water as a reaction medium, which is an inexpensive and environmentally benign solvent. arabjchem.org For instance, an efficient method for synthesizing unsymmetrical N,N'-diphenyl urea (B33335) derivatives has been developed in an aqueous medium without the need for a base or an additional catalyst. arabjchem.org While not a direct synthesis of the biphenyl core, this highlights the move towards aqueous systems for amine derivatization. More directly relevant is the use of water-soluble catalysts for cross-coupling reactions, a cornerstone of biphenyl synthesis. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for aqueous or two-phase aqueous-organic media, often employing water-soluble phosphine ligands like TPPTS (tris(3-sulfonatophenyl)phosphine). tandfonline.com

Another green approach involves improving the efficiency of catalytic systems to reduce catalyst loading, particularly for precious metals like palladium. An improved process for synthesizing 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, demonstrates the feasibility of Suzuki-Miyaura coupling with catalyst loading as low as 0.04 mol%. acs.orgsci-hub.seresearchgate.net This not only makes the process more economical but also reduces the environmental burden associated with catalyst mining and disposal. acs.orgresearchgate.net The development of highly active catalyst systems, such as those using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, has been crucial in achieving high turnover numbers. researchgate.net

Furthermore, the use of catalysts derived from renewable sources, or "eco-catalysts," is an emerging area. For example, kinnow peel waste has been developed as a green catalyst for the ring-opening of epoxides with aromatic amines to produce β-amino alcohols, demonstrating the potential of biomass in catalysis. nih.gov The application of ultrasound has also been explored as a green methodology for synthesizing biphenyl sulfonamide derivatives, often leading to excellent yields in shorter reaction times. ijcce.ac.ir These methods represent a shift towards more sustainable chemical manufacturing. nih.govijcce.ac.ir

Table 1: Environmentally Benign Approaches to Biphenyl Amine Synthesis and Related Reactions

| Synthetic Strategy | Key Features | Catalyst System (Example) | Solvent | Reference |

|---|---|---|---|---|

| Aqueous Phase Synthesis | Eliminates hazardous organic solvents; simplifies product isolation. | Water-soluble Ni or Pd complexes with sulfonated phosphine ligands. | Water | arabjchem.org, tandfonline.com |

| Low Catalyst Loading | Reduces cost and metal waste. | Pd(OAc)2 / bulky phosphine ligand | Toluene/iPrOH/Water | researchgate.net |

| Ultrasound-Assisted Synthesis | Energy efficient; shorter reaction times. | None (promoted by ultrasound) | Not specified | ijcce.ac.ir |

| Bio-based Catalysis | Utilizes renewable resources. | Kinnow peel ash | Not specified | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Iridium catalyst | Solvent-free | mdpi.com |

Stereoselective and Asymmetric Synthesis of Chiral Biphenyl Amine Derivatives

Biphenyl amines substituted at the ortho positions, such as this compound, can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings. This phenomenon, known as atropisomerism, results in non-superimposable, mirror-image stereoisomers (enantiomers) that can have different biological activities. nih.gov Consequently, the stereoselective synthesis of a single enantiomer is of paramount importance.

Transition-metal-catalyzed asymmetric cross-coupling reactions are the most powerful methods for constructing axially chiral biaryls. snnu.edu.cn The asymmetric Suzuki-Miyaura coupling reaction, in particular, has been extensively studied for this purpose, providing an efficient route to a wide array of chiral biaryl compounds. acs.orgchinesechemsoc.orgnih.gov

Chiral Ligand Design and Application in Asymmetric Reactions

The success of asymmetric catalysis hinges on the design of the chiral ligand, which coordinates to the metal center and controls the stereochemical outcome of the reaction. For the synthesis of chiral biphenyl amines, various classes of chiral ligands have been developed and proven effective.

Chiral Phosphorus Ligands: This is the most prominent class of ligands for asymmetric biaryl synthesis.

Monophosphorus Ligands: Structurally rigid and sterically bulky biaryl monophosphorus ligands have been designed to achieve high efficiency and stereoselectivity in demanding Suzuki-Miyaura cross-couplings, including the synthesis of tetra-ortho-substituted biaryls. researchgate.net Examples include BI-DIME and WingPhos, which are P-chiral ligands known for their conformational rigidity and tunability. thieme-connect.com Novel P-chiral monophosphorus ligands have enabled the synthesis of chiral biaryl products in high yields and with excellent enantioselectivities (up to 96% ee) under mild conditions. acs.org

Bisphosphine Ligands: Axially chiral bisphosphine ligands, such as BINAP-type ligands, are also widely used in asymmetric catalysis, including the synthesis of atropisomeric biphenyl bisaminophosphine ligands themselves. tandfonline.comresearchgate.net

Chiral Diamine Ligands: Chiral diamines represent another important class of ligands. A recently developed C1-symmetric diamine ligand bearing a crown ether side arm has been used in palladium-catalyzed Suzuki-Miyaura reactions to produce axially chiral biaryls with up to 95% ee. chinesechemsoc.org The crown ether motif is believed to play a key role in achieving high enantioselectivity through secondary interactions. chinesechemsoc.org

N-Heterocyclic Carbene (NHC) Ligands: Chiral NHC ligands are increasingly used in asymmetric catalysis. Axially chiral mono(NHC)–Pd(II) complexes with a 1,1'-biphenyl backbone have shown good catalytic activity in Suzuki–Miyaura coupling reactions. beilstein-journals.org

The choice of ligand is critical and is often tailored to the specific substrates. Weak secondary interactions between the chiral ligand and the substrates, such as hydrogen bonding and π-π stacking, are crucial for effective chiral induction. chinesechemsoc.org

Table 2: Selected Chiral Ligands for Asymmetric Synthesis of Biphenyl Derivatives

| Ligand Class | Specific Ligand Example | Metal | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| P-Chiral Monophosphorus | Novel P-chiral ligands | Pd | Suzuki-Miyaura Coupling | Up to 96% | acs.org |

| P-Chiral Monophosphorus | BI-DIME, WingPhos | Pd | Suzuki-Miyaura Coupling | High | thieme-connect.com |

| C1-Symmetric Diamine | Diamine with crown ether | Pd | Suzuki-Miyaura Coupling | Up to 95% | chinesechemsoc.org |

| Chiral Monophosphate | Not specified | Pd | Suzuki-Miyaura Coupling | Up to 90.7:9.3 er | researchgate.net |

| Chiral NHC | Mono(NHC) with biphenyl backbone | Pd | Suzuki-Miyaura Coupling | Good activity | beilstein-journals.org |

Atropisomerism and Its Control in Biphenyl Amine Synthesis

Atropisomerism is a form of axial chirality that arises when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (atropisomers). thieme-connect.comrsc.org In biphenyls, this hindrance is caused by steric clashes between bulky substituents at the ortho positions of the two rings. For an atropisomer to be considered stable, the energy barrier to rotation must be high enough to allow for a half-life of at least 1000 seconds at a given temperature, which corresponds to an energy barrier of about 22 kcal/mol. rsc.org

Controlling atropisomerism during synthesis is a significant challenge. Several strategies have been developed to achieve this:

Asymmetric Cross-Coupling: As discussed previously, using a chiral catalyst to form the biaryl axis via reactions like the Suzuki-Miyaura coupling is a primary method. snnu.edu.cn The chiral ligand on the metal catalyst directs the formation of one atropisomer over the other.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of a pre-formed biphenyl, leaving the other enantiomer unreacted. This can be achieved using chiral catalysts. snnu.edu.cn For example, a Pd-catalyzed asymmetric C-H iodination reaction has been used for the kinetic resolution of pyridine (B92270) N-oxides. snnu.edu.cn

Central-to-Axial Chirality Conversion: In this approach, a pre-existing stereocenter in the molecule is used to direct the formation of the chiral axis, after which the original stereocenter may be removed. mdpi.com This has been demonstrated in the synthesis of atropisomeric quinolines and biaryls. mdpi.com

Dynamic Kinetic Resolution (DKR): This powerful technique is applied to substrates that are configurationally unstable (i.e., they racemize rapidly under the reaction conditions). A chiral catalyst selectively converts one of the rapidly interconverting enantiomers into a product, causing the entire starting material to be converted into a single enantiomeric product. nih.gov

The stability of the atropisomers is a crucial consideration. In some cases, bulky groups are used to temporarily stabilize the axial chirality during a synthetic step, which can later be removed or modified. researchgate.net For instance, a bromine atom has been used as a bulky, yet removable, group to stabilize the configuration of diarylamines during their synthesis. researchgate.net The presence of intramolecular hydrogen bonds can also significantly enhance the conformational stability of atropisomeric scaffolds. nih.gov

Chemical Reactivity and Transformations of 2 Chloro Biphenyl 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The biphenyl (B1667301) system in 2'-Chloro-biphenyl-3-amine is susceptible to both electrophilic and nucleophilic substitution, with the regiochemical outcome largely governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution: The two aromatic rings exhibit different levels of activation towards electrophiles.

The Amine-Substituted Ring: The -NH2 group is a potent activating, ortho-, para-directing group. It strongly enhances the electron density of the ring it is attached to, primarily at the positions ortho (C2, C4) and para (C6) to the amine. Therefore, electrophilic attack is expected to occur preferentially on this ring. Steric hindrance from the adjacent phenyl ring might slightly disfavor substitution at the C2 position.

Thus, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will overwhelmingly occur on the amine-bearing ring at the positions ortho and para to the amino group. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack. libretexts.org In this compound, the chlorine atom is attached to a ring that is not strongly activated for nucleophilic attack. However, under forcing conditions or through transition-metal catalysis, the chlorine atom can be replaced by various nucleophiles. smolecule.com The reactivity of carbon-halogen bonds in these reactions generally follows the trend C-I > C-Br > C-Cl, meaning the C-Cl bond is the least reactive and requires more forcing conditions to break. chemguide.co.uk For instance, in related chloronitrobiphenyls, the chlorine can be substituted by strong nucleophiles, a reaction facilitated by the electron-withdrawing nitro group.

Oxidation and Reduction Chemistry of the Amine and Biphenyl Moieties

Oxidation: The primary site for oxidation in this compound is the nucleophilic amino group.

Oxidation of the Amine Group: Primary aromatic amines can be oxidized by various reagents to a range of products depending on the conditions. Strong oxidizing agents can lead to complex products, including quinones. For tertiary amines, oxidation with reagents like hydrogen peroxide (H2O2) or peroxycarboxylic acids typically yields N-oxides. ontosight.ai While this specific reaction applies to tertiary amines, it highlights the susceptibility of the nitrogen lone pair to oxidation.

Oxidation of the Biphenyl Moiety: The biphenyl scaffold itself can be oxidized under harsh conditions, but this is generally less facile than the oxidation of the amine functionality. Enzymatic oxidation of biphenyls by dioxygenase enzymes is a known process that can hydroxylate the aromatic rings. ontosight.ai

Reduction: The most relevant reduction reaction concerning this compound is its formation from the corresponding nitro compound, 2'-Chloro-3-nitrobiphenyl. This transformation is a key step in its synthesis. A variety of reducing agents can be employed for this purpose.

| Reagent | Conditions | Product | Yield | Reference |

| Hydrogen Gas (H2) / Palladium Catalyst | Standard catalytic hydrogenation conditions | This compound | High | |

| Thiourea Dioxide / Sodium Hydroxide | Basic aqueous solution | N-substituted-benzene-1,2-diamines | Good (94% for a related compound) | researchgate.net |

| Iron Powder / Hydrochloric Acid | Acidic medium | Corresponding amine | Common industrial method | |

| Sulfite Waste Liquor / Alkali | Elevated pressure and temperature | 2-aminobiphenyl (B1664054) (from 2-nitrobiphenyl) | Substantial | acs.org |

Derivatization and Functionalization Reactions

The amine and the biphenyl core offer multiple sites for further chemical modification.

Derivatization of the Amine Group: The primary amine is a versatile functional handle for various transformations.

N-Alkylation and N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides or acyl chlorides to form secondary/tertiary amines and amides, respectively. These reactions are common for biphenylamines. ontosight.ai For example, kinetic studies on the reaction of α-chloroacetanilides with benzylamines show the formation of new C-N bonds. nih.gov

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide array of functional groups, including -OH, -I, -CN, and -H (via Sandmeyer, Gattermann, or other related reactions). The pre-column derivatization of 2-aminobiphenyl with nitrite (B80452) and iodide to form 2-iodobiphenyl (B1664525) for HPLC analysis is a practical application of this reactivity. tandfonline.comtandfonline.com

Functionalization of the Biphenyl Scaffold:

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed chalcogenation (thiolation and selenylation) of biphenyl amines has been reported, providing a route to introduce sulfur and selenium moieties onto the aromatic rings. researchgate.net Similarly, cobalt-catalyzed C-H allylation with unactivated olefins can functionalize the distal ring of biphenyl amine systems. researchgate.net

Cyclization and Annulation Reactions to Form Novel Ring Systems

The unique geometry of the biphenyl scaffold, particularly with functional groups at the ortho positions, provides a template for constructing fused polycyclic systems.

Intramolecular Cyclization: The reaction of 2-aminobiphenyl derivatives to form carbazoles is a well-established transformation. This intramolecular C-H amination can be catalyzed by various transition metals. researchgate.net

| Catalyst System | Oxidant/Conditions | Product | Reference |

| Iridium(III) / Copper cocatalyst | Air, 120 °C | N-H Carbazoles | organic-chemistry.orgacs.org |

| Palladium on Carbon (Pd/C) | Molecular Oxygen (O2) | Carbazoles | researchgate.net |

| Copper(II) Acetate (B1210297) (Cu(OAc)2) | Oxidative conditions | Substituted Carbazoles | researchgate.net |

| Rhodium(II) carboxylates | From biaryl azides at 60 °C | Carbazoles | organic-chemistry.org |

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing system. Biphenylamines and their derivatives can participate in various annulation strategies to build complex N-heterocycles. researchgate.net

[3+2] Annulation: These reactions are widely used to create five-membered aromatic heterocycles. The reaction of nitroalkenes with various 1,3-dipoles can yield pyrroles, pyrazoles, and other related structures. chim.it

[4+2] Annulation: This cycloaddition strategy can be used to form six-membered rings. For instance, TsOH-catalyzed [4+2] annulation between para-quinone methides and cyclic enamides yields chroman-containing heterocycles. chim.it

Benzannulation: Amine-triggered oxidative benzannulation reactions have been developed for the synthesis of anthranilates under calcium(II) catalysis. nih.gov

Metalation Reactions and Formation of Organometallic Complexes

The amine group and the C-H/C-Cl bonds of this compound can interact with metal centers to form organometallic intermediates and stable complexes.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. chem-station.com A heteroatom-containing directing metalation group (DMG), such as an amine or amide, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. For this compound, the amine group can direct metalation to the C2 and C4 positions of its own ring.

Formation of Organometallic Complexes: Biphenylamines are excellent ligands for transition metals, forming stable complexes with applications in catalysis.

Palladium Complexes: 2-aminobiphenyl readily forms palladacycles, such as Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II). jecibiochem.com These complexes are often highly stable and serve as efficient precatalysts for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govus.es The 2-aminobiphenyl ligand chelates to the palladium center, enhancing the catalyst's stability and activity. nih.gov

Iridium and Cobalt Complexes: Iridium(III) complexes are used to catalyze the intramolecular C-H amination of 2-aminobiphenyls to form carbazoles. organic-chemistry.org Cobalt catalysts have been employed for the C-H allylation of biphenyl amine systems. researchgate.net

Other Metal Complexes: Schiff bases derived from the condensation of a primary amine with a carbonyl compound can be complexed with a variety of metals, including copper, nickel, and zinc, often enhancing their biological activity. innovareacademics.in While not a direct reaction of this compound, this illustrates a common strategy for generating organometallic compounds from amine precursors.

Mechanistic Investigations of Reactions Involving 2 Chloro Biphenyl 3 Amine

Elucidation of Reaction Pathways and Intermediate Species

The primary reaction pathway involving 2'-Chloro-biphenyl-3-amine is the palladium-catalyzed intramolecular Buchwald-Hartwig amination, leading to the formation of a carbazole (B46965) scaffold. This transformation proceeds through a well-established catalytic cycle that is common for cross-coupling reactions. nih.govresearchgate.net

The catalytic cycle typically begins with the oxidative addition of the aryl chloride (the C-Cl bond of the 2'-chloro moiety) to a low-valent palladium(0) complex. This step is often rate-determining and is promoted by electron-rich and sterically bulky phosphine (B1218219) ligands. tcichemicals.comnih.gov The resulting palladium(II) intermediate then undergoes coordination with the amine group of the biphenyl (B1667301) substrate. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The final step is reductive elimination from this complex, which forms the new C-N bond, yielding the carbazole product and regenerating the palladium(0) catalyst. nih.gov

In the context of using 2-aminobiphenyl-derived palladacycles as precatalysts, the activation of the precatalyst itself releases NH-carbazole as a byproduct. nih.govacs.orgnih.gov This liberated carbazole can play a significant role in the catalytic cycle. Computational and experimental studies have shown that the palladium(II) oxidative addition intermediate can react with this NH-carbazole in the presence of a base to form a stable aryl carbazolyl Pd(II) complex. nih.govacs.orgnih.gov This complex can act as a resting state for the catalyst, modulating the concentration of the active Pd(0) species. nih.govnih.gov

The general mechanism for palladium-catalyzed C-N cross-coupling is depicted below:

Oxidative Addition: LnPd(0) + Ar-X → L_nPd(II)(Ar)(X)

Amine Coordination & Deprotonation: L_nPd(II)(Ar)(X) + R2NH + Base → L_nPd(II)(Ar)(NR2) + [Base-H]X

Reductive Elimination: L_nPd(II)(Ar)(NR2) → Ar-NR2 + L_nPd(0)

Kinetic Studies and Rate Law Determination

While specific kinetic data for reactions involving this compound are not extensively reported, kinetic studies on analogous Buchwald-Hartwig amination reactions provide valuable insights. Generally, the reaction rate is influenced by the nature of the catalyst, ligand, substrate, and base.

For many palladium-catalyzed aminations of aryl chlorides, the oxidative addition of the aryl chloride to the Pd(0) center is the turnover-limiting step. nih.gov However, in some systems, particularly with highly active catalysts, the reductive elimination step can become rate-limiting.

A hypothetical rate law for a reaction where oxidative addition is the rate-determining step would be:

Rate = k[Pd(0)][Aryl Halide]

However, if the reductive elimination from a palladium-amido complex is rate-limiting, the rate law might show a different dependency on the reactant concentrations.

The following table presents hypothetical kinetic data for the intramolecular cyclization of this compound under different conditions to illustrate potential trends.

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Initial Rate (M/s) |

| 1 | 1 | XPhos | NaOtBu | 100 | 1.2 x 10-4 |

| 2 | 1 | RuPhos | NaOtBu | 100 | 9.8 x 10-5 |

| 3 | 1 | XPhos | K3PO4 | 100 | 5.5 x 10-5 |

| 4 | 2 | XPhos | NaOtBu | 100 | 2.5 x 10-4 |

| 5 | 1 | XPhos | NaOtBu | 80 | 4.1 x 10-5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Role of Catalysts and Additives in Reaction Mechanisms

The choice of catalyst and any additives is critical in directing the reaction mechanism and achieving high efficiency.

Catalysts: Palladium complexes are the most common catalysts for this type of transformation. The activity of the palladium catalyst is heavily influenced by the supporting ligands.

Ligands: Phosphine ligands are essential components of the catalytic system. They stabilize the palladium center and modulate its electronic and steric properties. tcichemicals.com

Electron-rich ligands: Increase the electron density on the palladium atom, which facilitates the oxidative addition of the aryl chloride. tcichemicals.com

Bulky ligands: Promote the reductive elimination step and can help to prevent catalyst deactivation. tcichemicals.comnih.gov Biaryl monophosphine ligands, such as XPhos and RuPhos, are particularly effective for C-N cross-coupling reactions. nih.govnih.gov The steric bulk of these ligands favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. nih.gov

Additives: In some cases, additives are used to enhance the reaction. For instance, the choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium phosphate (B84403) (K3PO4) are commonly employed to facilitate the deprotonation of the amine. nih.gov

The following table summarizes the roles of different components in the reaction mechanism.

| Component | Role | Mechanistic Impact |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Initiates the catalytic cycle. |

| Phosphine Ligand | Stabilizes and activates the Pd center | Modulates rates of oxidative addition and reductive elimination. |

| Base | Deprotonates the amine | Enables the formation of the palladium-amido intermediate. |

| Solvent | Solubilizes reactants and catalyst | Can influence reaction rates and catalyst stability. |

Computational Approaches to Mechanistic Understanding

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of reactions involving compounds like this compound. These computational studies can provide detailed information about the energies of intermediates and transition states along the reaction pathway.

For the intramolecular cyclization of this compound, DFT calculations can be used to:

Determine the preferred reaction pathway: By comparing the energy barriers of different potential pathways, the most likely mechanism can be identified.

Analyze the structure of intermediates: The geometries of key intermediates, such as the palladium(II) oxidative addition complex and the palladium(II) amido complex, can be optimized.

Investigate the role of ligands: The effect of different phosphine ligands on the energetics of the catalytic cycle can be modeled to understand their influence on reaction efficiency.

Predict rotational barriers: The energy barrier for rotation around the C-C bond connecting the two phenyl rings can be calculated, which is relevant for the pre-organization of the substrate for cyclization.

A computational study on the activation of a 2-aminobiphenyl (B1664054) palladacycle precatalyst provided the following calculated relative free energies for key species in the formation of the active catalyst and an off-cycle intermediate. acs.org

| Species | Description | Relative Free Energy (kcal/mol) |

| P1 | Precatalyst | 0.0 |

| P2 | Base coordinated intermediate | +10.5 |

| TS1 | Transition state for deprotonation | +15.2 |

| P4 | Deprotonated intermediate | -5.8 |

| TS2 | Transition state for reductive elimination | +12.1 |

| 1 | Active Pd(0) catalyst + Carbazole | -25.7 |

| 8Cz | Aryl carbazolyl Pd(II) complex (off-cycle) | -39.3 |

This table presents DFT calculated relative free energies for the activation of a palladacycle precatalyst, illustrating the energetic landscape of the initial steps of a related catalytic cycle.

These computational insights, combined with experimental observations, provide a comprehensive understanding of the intricate mechanistic details of reactions involving this compound.

Applications of 2 Chloro Biphenyl 3 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

2'-Chloro-biphenyl-3-amine serves as a fundamental building block in the construction of intricate organic molecules. Its utility stems from its bifunctional nature. The biphenyl (B1667301) structure provides a rigid, well-defined scaffold, while the amine (-NH2) group and the carbon-chlorine (C-Cl) bond offer specific sites for chemical reactions.

Organic chemists utilize this compound as a starting material or intermediate in multi-step syntheses. The amine group can readily undergo a variety of transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the extension of the molecular framework. The chlorine atom, positioned on one of the phenyl rings, can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for a modular approach to synthesizing complex target molecules with precise structural control. For instance, it is a downstream product of 1,1'-Biphenyl, 2-chloro-3'-nitro-, a compound itself used in the synthesis of various organic compounds. lookchem.com

Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, natural products, and materials science. Amines are crucial starting materials for the synthesis of many nitrogen-containing heterocycles. researchgate.net this compound is a valuable precursor for creating specific types of heterocyclic systems, particularly those containing a quinoline (B57606) core.

Research has demonstrated that this compound can be used to produce quinoline derivatives. Specifically, it is an intermediate in the synthesis of compounds like 7-(2-chlorophenyl)-4-hydroxy-quinoline-2-carboxylic acid and its corresponding ethyl ester. lookchem.com The synthesis of these complex heterocyclic structures relies on the strategic reaction of the amine group of the parent molecule to form the new ring system, while the 2'-chlorophenyl moiety remains as a significant substituent influencing the final properties of the quinoline derivative. The ability to introduce this specific substituted aryl group is critical for tuning the biological activity or material properties of the target heterocycle.

Intermediate in the Production of Agro-chemical Compounds

The biphenyl scaffold is a common feature in a number of commercially successful agrochemicals. While specific, large-scale agrochemical products derived directly from this compound are not prominently documented in publicly available literature, its structural characteristics strongly suggest its potential as a key intermediate in this sector. The synthesis of agrochemicals often involves the use of amine-containing intermediates. researchgate.net

Its precursor, 1,1'-Biphenyl, 2-chloro-3'-nitro-, is noted for its application in the synthesis of agrochemicals, making it highly probable that this compound shares this utility. lookchem.com The structural isomer, 4'-Chloro-2-aminobiphenyl, is a known intermediate in the synthesis of the fungicide Boscalid. google.comacs.org This highlights the importance of the chlorinated aminobiphenyl framework in developing new crop protection agents. The specific substitution pattern of this compound offers a unique building block for the discovery of novel pesticides with potentially different efficacy, selectivity, or environmental profiles.

Utility in the Synthesis of Organic Dyes and Pigments

Aromatic amines are foundational to the dye and pigment industry, primarily serving as precursors to azo compounds, which represent a large and vibrant class of colorants. 3-Aminobiphenyl, for example, is used to manufacture azo dyes. nih.gov this compound, as an aromatic amine, is well-suited for this application.

The synthesis of an azo dye typically begins with the diazotization of a primary aromatic amine, like this compound, using nitrous acid to form a reactive diazonium salt. This salt is then reacted with a coupling component (often a phenol (B47542) or another amine) to form the azo linkage (-N=N-), which is the primary chromophore responsible for the color of the dye. The presence of the 2'-chloro-biphenyl group in the final dye molecule would significantly influence its properties, such as its color, lightfastness, solubility, and affinity for different fibers. The precursor relationship with 1,1'-Biphenyl, 2-chloro-3'-nitro-, which is used in dye and pigment synthesis, further supports the role of this compound in this industrial sector. lookchem.com Additionally, reactions between halogenated quinones and amines are known to produce intensely colored compounds, indicating another potential route for creating novel colorants from this intermediate. researchgate.net

Integration into Functional Materials Design

The development of new functional materials with tailored electronic, optical, or thermal properties is a rapidly advancing field of research. The rigid and planar nature of the biphenyl unit makes it an attractive component for creating highly ordered materials. Biphenyl derivatives are known to be used in the synthesis of materials like fluorescent organic semiconductors and porous covalent organic frameworks (COFs). acs.org

This compound can be incorporated into polymer chains or other macromolecular structures to impart specific characteristics. The amine functionality provides a reactive handle for polymerization or for grafting the molecule onto a surface or into a larger framework. The chlorinated biphenyl core can enhance thermal stability and influence the packing of molecules in the solid state, which in turn affects the material's bulk properties. Its integration into conjugated polymer backbones could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the material are paramount.

Advanced Analytical Methodologies for the Characterization and Research of 2 Chloro Biphenyl 3 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2'-Chloro-biphenyl-3-amine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

In the ¹H NMR spectrum of a related compound, 2-chlorobiphenyl (B15942), the proton signals are observed in the aromatic region. chemicalbook.com For primary amines, the N-H protons typically appear as a broad signal, and their chemical shift can vary depending on concentration and solvent. libretexts.org The protons on the carbon atoms adjacent to the amine group are deshielded and generally resonate at a downfield chemical shift compared to other aromatic protons. libretexts.org The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the labile amine protons will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms directly bonded to the chlorine and nitrogen atoms will exhibit characteristic chemical shifts due to the electron-withdrawing effects of these heteroatoms. For instance, in 2-chlorobiphenyl, the carbon atoms show distinct resonances. chemicalbook.com The carbons attached to the nitrogen in amines typically appear in the 10-65 ppm region of a ¹³C NMR spectrum. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Related Biphenyl (B1667301) Structures

| Compound | Nucleus | Chemical Shift (ppm) |

| 2-Chlorobiphenyl | ¹H | 7.25-7.46 |

| 2-Chlorobiphenyl | ¹³C | 126.39, 127.19, 127.64, 128.10, 129.05, 129.54, 130.96, 132.14, 139.02, 140.15 |

Note: The data presented is for the related compound 2-chlorobiphenyl and serves as a reference. chemicalbook.com Specific shifts for this compound would require experimental determination.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be expected, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (C₁₂H₁₀ClN). The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For other chlorinated biphenyls, HRMS has been used to confirm their molecular formulas. rsc.org

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "fingerprint" spectra are unique to a specific compound and can be used for identification and structural elucidation.

For a primary aromatic amine like this compound, characteristic IR absorptions would be expected. orgchemboulder.com These include N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹ for primary amines. orgchemboulder.com N-H bending vibrations are observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ region. orgchemboulder.com The presence of the chlorine substituent and the biphenyl rings will also give rise to specific absorptions. For instance, the C-Cl stretching vibration and various aromatic C-H and C=C stretching and bending modes will be present. researchgate.net

Raman spectroscopy can also be used to identify characteristic vibrational modes. For example, studies on monochlorobiphenyl isomers have shown distinct Raman peaks that can be used to differentiate between them. researchgate.netresearchgate.net For instance, 2-chlorobiphenyl exhibits a strong Raman peak at approximately 1297 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | 3000-3100 |

| N-H Bend (primary amine) | 1580-1650 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch (aromatic amine) | 1250-1335 |

| C-Cl Stretch | 600-800 |

Note: These are general ranges and the exact positions of the peaks for this compound would need to be determined experimentally.

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like biphenyls exhibit characteristic absorption bands in the UV region. The UV spectrum of biphenyl itself shows a main absorption band, and the introduction of substituents like chlorine and an amino group will cause shifts in the wavelength and intensity of these absorptions. taylorfrancis.com The amino group, being an auxochrome, is expected to cause a red shift (bathochromic shift) in the absorption maxima. libretexts.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, derivatization with a chiral reagent or interaction with a chiral environment could induce a CD spectrum. This can be a valuable tool for studying intermolecular interactions and for the determination of enantiomeric excess in related chiral compounds. core.ac.ukresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a widely used technique for the separation of volatile and thermally stable compounds. cdc.gov When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for both separation and identification. GC-MS is a standard method for the analysis of polychlorinated biphenyls (PCBs) and their derivatives. epa.govnih.gov

For the analysis of this compound, a suitable capillary column would be chosen to achieve good separation from any potential isomers or byproducts. The retention time of the compound would be a characteristic parameter for its identification. The mass spectrometer would then provide a mass spectrum of the eluting compound, confirming its identity. The high sensitivity of GC-MS makes it suitable for detecting even trace amounts of impurities. The purity of a sample can be determined by integrating the peak areas in the chromatogram. For amines, derivatization might sometimes be employed to improve their chromatographic behavior and detection. helsinki.fi

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart, LC-MS/MS, are powerful tools for the separation, identification, and quantification of this compound. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures and trace levels of the compound.

Recent developments in column chemistries have enabled the sensitive analysis of aromatic amines by LC-MS/MS. For the separation of aromatic amines, including compounds structurally related to this compound, biphenyl columns have emerged as a viable alternative to traditional C18 columns. These columns can offer improved peak shapes and enhanced separation for aromatic compounds. In one study, the chromatographic separation of 39 primary aromatic amines was successfully achieved using an Ultra Biphenyl column (100 mm x 2.1 mm, 5 µm).

Mass spectrometry, particularly when operated in the electrospray ionization (ESI) positive ion multi-reaction monitoring (MRM) mode, provides excellent specificity and sensitivity for the detection of aromatic amines. The MRM mode allows for the selection of a specific precursor ion of the target analyte and its subsequent fragmentation into product ions, significantly reducing background noise and improving detection limits. This approach has demonstrated an excellent linear dynamic range, often from 0.1 to 50 ng/mL, with high correlation coefficients (r > 0.999) for the analytes. The limits of detection (LOD) and limits of quantification (LOQ) for aromatic amines using LC-MS/MS can reach as low as the sub-ng/mL level.

A significant advantage of LC-MS/MS is its ability to analyze compounds that may lack a suitable chromophore for UV detection and to identify components in unresolved chromatographic peaks. This reduces the necessity for perfect chromatographic separation and extensive sample cleanup.

Table 1: Illustrative HPLC and LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Setting |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Biphenyl (e.g., 100 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate. |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |

| Injection Volume | 5-20 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Multi-Reaction Monitoring (MRM) |

Chiral Chromatography for Enantiomeric Purity Determination

Due to the potential for axial chirality in substituted biphenyls, chiral chromatography is an indispensable technique for the determination of the enantiomeric purity of this compound. This method is crucial for resolving and quantifying the individual enantiomers of the compound.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric resolution of chiral amines. For instance, cellulose-based columns with tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated efficient separations of chiral amines under normal phase elution modes.

The choice of mobile phase is critical for achieving optimal separation. A mixture of hexane (B92381) and ethanol (B145695) is commonly employed in normal-phase chromatography for this purpose. The addition of acidic and basic additives, such as trifluoroacetic acid and triethylamine, can further enhance selectivity and improve peak shapes.

Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations. SFC can offer comparable selectivities and analysis times to normal-phase HPLC, often with improved peak symmetries.

The resolution factor (Rs) is a key parameter in evaluating the effectiveness of a chiral separation, with a value of Rs ≥ 1.5 indicating baseline separation of the enantiomers.

Table 2: Typical Chiral Stationary Phases and Mobile Phases for Amine Resolution

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase (Normal Phase) |

| Polysaccharide-based (Cellulose) | tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Polysaccharide-based (Amylose) | tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Cyclofructan-based | Isopropylcarbamate derivatized | Hexane/Ethanol or Acetonitrile/Methanol |

Elemental Analysis and Combustion Analysis

Elemental analysis and combustion analysis are fundamental techniques used to determine the elemental composition of a pure organic compound like this compound. These methods are essential for verifying the compound's empirical and molecular formula.

Combustion analysis involves the complete combustion of a precisely weighed sample in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The presence of chlorine requires special considerations, often involving its conversion to a soluble halide and subsequent titration or ion chromatography.

Modern automated CHNS analyzers are commonly used for this purpose. These instruments integrate the combustion and detection steps, providing rapid and accurate results. For halogenated compounds, specific catalytic oxide compositions and combustion tube fillings are employed to ensure complete combustion and accurate quantification.

The theoretical elemental composition of this compound (C₁₂H₁₀ClN) can be calculated based on its molecular formula and the atomic weights of its constituent elements. This theoretical data serves as a benchmark for the experimental results obtained from combustion analysis, thereby confirming the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₀ClN)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 70.76 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.95 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.41 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.88 |

| Total | 203.672 | 100.00 |

Future Directions and Emerging Research Avenues for 2 Chloro Biphenyl 3 Amine

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of unsymmetrical biaryls like 2'-Chloro-biphenyl-3-amine predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. gre.ac.ukuliege.bedoabooks.orgmdpi.comrsc.org Future research will focus on developing novel catalytic systems that offer greater selectivity, efficiency, and sustainability.

A significant area of development is in the design of advanced palladium catalysts. While traditional palladium catalysts have been effective, research is moving towards creating more robust and reusable systems. This includes the use of immobilized palladium catalysts on solid supports, which simplifies catalyst separation and recycling, a key aspect of green chemistry. riken.jpmdpi.com For instance, a polymeric palladium catalyst has been developed for use in flow reaction systems, demonstrating high yields and stability over prolonged operation, even in water as a solvent. riken.jp

Furthermore, the development of ligand-free catalytic systems is a growing trend. These systems are advantageous as they avoid the use of often expensive and air-sensitive phosphine (B1218219) ligands. uliege.be Research has shown that ligand-free Suzuki-Miyaura reactions can be effectively carried out in continuous-flow reactors, even for the coupling of less reactive aryl chlorides. mdpi.com

Beyond palladium, there is increasing interest in utilizing more earth-abundant and cost-effective 3d transition metals such as iron, copper, and nickel as catalysts for cross-coupling reactions. mdpi.comacs.org Iron-catalyzed cross-couplings, for example, are being explored for their potential to offer new reactivity and reduce reliance on precious metals. acs.org The development of pincer complexes with these metals is also a promising avenue for creating highly active and selective catalysts. mdpi.com

The table below summarizes some of the novel catalytic systems being explored for the synthesis of biphenylamines.

| Catalyst Type | Key Features | Potential Advantages for this compound Synthesis |

| Immobilized Palladium Catalysts | Palladium supported on polymers or other solid materials. riken.jpmdpi.com | Enhanced reusability, simplified product purification, suitable for continuous flow processes. |

| Ligand-Free Palladium Systems | Reactions proceed without the need for phosphine ligands. uliege.be | Reduced cost, increased operational simplicity, avoids toxic byproducts from ligand degradation. |

| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | Utilizes more common and less expensive metals. mdpi.comacs.org | Lower cost, potentially novel reactivity and selectivity, more sustainable. |

| Pincer Complexes | Metal center is held in a rigid framework by a multidentate ligand. mdpi.com | High stability, precise control over the catalytic environment, potential for high selectivity. |

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired and biocatalytic approaches are emerging as powerful tools for chemical synthesis, offering high selectivity and mild reaction conditions.

One promising avenue is the use of enzymes in the synthesis of anilines. For example, nitroreductase (NR) enzymes can be used for the reduction of nitroaromatics to anilines. acs.orgnih.gov This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, and it proceeds with high chemoselectivity, even in the presence of sensitive functional groups like halogens. acs.orgnih.gov This method could be adapted for the final step in the synthesis of this compound from a nitro-biphenyl precursor. The immobilization of these enzymes allows for their reuse and integration into continuous flow systems. acs.orgnih.gov

Nature-inspired synthesis also involves mimicking the strategies that organisms use to construct complex molecules. For instance, the study of how marine algae produce phlorotannins, which contain biphenyl (B1667301) and diphenyl ether motifs, can provide inspiration for new synthetic strategies. nih.govunimi.it These strategies often involve oxidative dimerization or other mild coupling reactions that could be adapted for the synthesis of functionalized biphenyls. nih.govunimi.it The biosynthesis of alkaloids, another large class of natural products, also involves a diverse array of enzymes and intricate pathways that can serve as a source of inspiration for new synthetic methods. nih.gov

The table below highlights some bio-inspired approaches relevant to the synthesis of this compound.

| Bio-Inspired Approach | Description | Potential Application |

| Nitroreductase (NR) Biocatalysis | Enzymatic reduction of a nitro group to an amine. acs.orgnih.gov | Final step in the synthesis of this compound from a nitro precursor. |

| Mimicking Natural Product Biosynthesis | Drawing inspiration from the synthetic pathways of natural compounds like phlorotannins. nih.govunimi.it | Development of novel, mild, and selective methods for constructing the biphenyl core. |

| Directed Evolution of Enzymes | Engineering enzymes to have improved activity, stability, and substrate scope for specific reactions. | Creating a bespoke enzyme for the highly selective synthesis of this compound. |

Advanced In Silico Screening and Design for New Applications

Computational chemistry and machine learning are revolutionizing the way new applications for molecules are discovered and designed. For this compound, in silico methods can be used to predict its properties and identify potential new uses without the need for extensive and costly laboratory experiments.